molecular formula C12H10BrNO2S B189666 Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate CAS No. 53101-02-3

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

Cat. No. B189666
CAS RN: 53101-02-3
M. Wt: 312.18 g/mol
InChI Key: XGCLHKIDYQWOAC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a synthetic compound with the empirical formula C12H10BrNO2S and a molecular weight of 312.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is represented by the SMILES string O=C(OCC)C1=NC(C(C=C2)=CC=C2Br)=CS1 . This indicates that the molecule contains an ester group (O=C(OCC)), a thiazole ring (C1=NC(C(C=C2)=CC=C2Br)=CS1), and a bromophenyl group (C(C=C2)=CC=C2Br).


Physical And Chemical Properties Analysis

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Pharmaceutical Research

  • Summary of the Application : Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is used in the synthesis of novel triazole-pyrimidine hybrids, which are being studied for their potential neuroprotective and anti-neuroinflammatory properties .
  • Methods of Application or Experimental Procedures : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Infrared Study of Rotational Isomerism

  • Summary of the Application : A series of alkyl thiazole-2-carboxylates, including Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, has been prepared for an infrared study of rotational isomerism .
  • Methods of Application or Experimental Procedures : Solutions of these esters show well-resolved doublets in the infrared C O region which arise from rotational isomers .
  • Results or Outcomes : The study provides insights into the rotational isomerism of thiazole-2-carboxylates .

Chemical Synthesis

  • Summary of the Application : Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a chemical compound that can be used in the synthesis of other complex molecules .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the target molecule that is being synthesized .

Safety And Hazards

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is classified under the GHS07 hazard class . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLHKIDYQWOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356441
Record name Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

CAS RN

53101-02-3
Record name Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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